REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][N:4]([CH2:18][CH2:19][OH:20])[C:5](=[O:17])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16].[CH3:21][C:22]([CH3:27])([CH3:26])[C:23](Cl)=[O:24]>>[CH3:21][C:22]([CH3:27])([CH3:26])[C:23]([O:1][CH2:2][CH2:3][N:4]([CH2:18][CH2:19][O:20][C:23](=[O:24])[C:22]([CH3:27])([CH3:26])[CH3:21])[C:5](=[O:17])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16])=[O:24]
|
Name
|
|
Quantity
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0.1 mol
|
Type
|
reactant
|
Smiles
|
OCCN(C(CCCCCCCCCCC)=O)CCO
|
Name
|
|
Quantity
|
0.2 mol
|
Type
|
reactant
|
Smiles
|
CC(C(=O)Cl)(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
N,N-bis(2-trimethylacetoxyethyl)lauramide was prepared by the procedure of example 1 from 29 gms
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)OCCN(C(CCCCCCCCCCC)=O)CCOC(C(C)(C)C)=O)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |